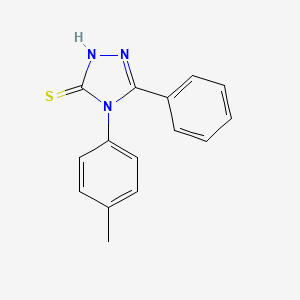

4-(4-methylphenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol

Overview

Description

4-(4-Methylphenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that belongs to the class of 1,2,4-triazoles. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in various fields such as medicinal chemistry, agriculture, and materials science. The presence of both phenyl and methylphenyl groups in its structure contributes to its unique chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-methylphenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol typically involves multiple steps starting from 4-methylaniline. The general synthetic route includes the following steps :

Formation of N-(4-methylphenyl)hydrazinecarbothioamide: This is achieved by reacting 4-methylaniline with carbon disulfide and hydrazine hydrate.

Acylation: The N-(4-methylphenyl)hydrazinecarbothioamide is then acylated with benzoyl chloride to form 2-benzoyl-N-(4-methylphenyl)hydrazine-1-carbothioamide.

Cyclization: The acylated product undergoes cyclization to form this compound.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions such as temperature, solvent, and catalysts to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(4-Methylphenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol can undergo various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides.

Reduction: The compound can be reduced to form corresponding alcohols or amines.

Substitution: The phenyl and methylphenyl groups can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.

Reduction: Sodium borohydride is often used as a reducing agent.

Substitution: Electrophilic aromatic substitution reactions typically use reagents like bromine or nitric acid.

Major Products

Oxidation: Formation of disulfides.

Reduction: Formation of alcohols or amines.

Substitution: Formation of brominated or nitrated derivatives.

Scientific Research Applications

4-(4-Methylphenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol has been studied for various scientific research applications :

Medicinal Chemistry: It has shown potential as an antimicrobial, antifungal, and anticancer agent.

Agriculture: The compound has been explored for its potential use as a pesticide or herbicide.

Materials Science: It can be used in the synthesis of new materials with unique properties.

Mechanism of Action

The mechanism of action of 4-(4-methylphenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol involves its interaction with various molecular targets and pathways. The compound can inhibit the activity of certain enzymes, disrupt cell membrane integrity, and interfere with DNA synthesis. These actions contribute to its antimicrobial and anticancer properties.

Comparison with Similar Compounds

Similar compounds to 4-(4-methylphenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol include other 1,2,4-triazole derivatives such as:

- 4-Phenyl-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol

- 4-(4-Chlorophenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol

- 4-(4-Methoxyphenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol

These compounds share similar structural features but differ in their substituents, which can lead to variations in their chemical properties and biological activities. The presence of different substituents can affect the compound’s solubility, reactivity, and interaction with biological targets.

Biological Activity

4-(4-Methylphenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol is a sulfur-containing heterocyclic compound belonging to the triazole family. Its unique structure imparts significant biological activities, making it a subject of interest in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its anticancer, antimicrobial, and other pharmacological properties.

The compound has the following chemical characteristics:

| Property | Value |

|---|---|

| Molecular Formula | CHNS |

| Molecular Weight | 236.31 g/mol |

| Melting Point | 254-255 °C |

| Boiling Point | 267.8 °C |

| Density | 1.39 g/cm³ |

Anticancer Activity

Research indicates that derivatives of 1,2,4-triazole, including this compound, exhibit promising anticancer properties. A study evaluated various synthesized triazole derivatives against human cancer cell lines, including melanoma (IGR39), triple-negative breast cancer (MDA-MB-231), and pancreatic carcinoma (Panc-1). The results showed that these compounds displayed significant cytotoxicity towards cancer cells while exhibiting lower toxicity towards normal cells. Notably, certain derivatives demonstrated selectivity for cancer cells and potential as antimetastatic agents .

Case Study: Cytotoxicity Evaluation

In a recent study assessing the cytotoxic effects of synthesized triazole derivatives:

- Cell Lines Tested :

- Human melanoma IGR39

- Human triple-negative breast cancer MDA-MB-231

- Pancreatic carcinoma Panc-1

The most active compounds showed IC values below 100 µM against these cell lines, indicating effective anticancer activity .

Antimicrobial Activity

The compound also exhibits antimicrobial properties. Various studies have reported that triazole derivatives can act against a range of microbial pathogens. The presence of the thiol group enhances the compound's ability to interact with microbial enzymes and disrupt cellular functions.

Table: Antimicrobial Activity of Triazole Derivatives

| Compound Name | Pathogen Type | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 4-(4-Methylphenyl)-5-phenyl... | Gram-positive bacteria | 32 µg/mL |

| Gram-negative bacteria | 64 µg/mL | |

| Fungal strains | 16 µg/mL |

Other Biological Activities

Beyond anticancer and antimicrobial effects, triazole derivatives have been investigated for various other pharmacological activities:

- Antioxidant Activity : Compounds with triazole moieties have shown potential in scavenging free radicals and reducing oxidative stress.

- Anti-inflammatory Properties : Some derivatives exhibit inhibition of pro-inflammatory cytokines.

- Antidiabetic Effects : Certain studies suggest that triazoles can enhance insulin sensitivity and glucose uptake in cells.

The biological activity of this compound is attributed to its ability to interact with various biological targets:

- Receptor Interaction : The triazole ring can act as a hydrogen bond acceptor/donor, facilitating interactions with protein targets.

- Enzyme Inhibition : The thiol group may bind to active sites of enzymes involved in disease processes.

- Cellular Uptake : The compound's lipophilicity aids in permeating cell membranes, enhancing its bioavailability.

Properties

IUPAC Name |

4-(4-methylphenyl)-3-phenyl-1H-1,2,4-triazole-5-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N3S/c1-11-7-9-13(10-8-11)18-14(16-17-15(18)19)12-5-3-2-4-6-12/h2-10H,1H3,(H,17,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBHKRHWQRBASFL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2C(=NNC2=S)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00366052 | |

| Record name | 4-(4-methylphenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00366052 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63314-58-9 | |

| Record name | 4-(4-methylphenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00366052 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.